BenchChemオンラインストアへようこそ!

MK-0557

Obesity Neuropeptide Y Receptor Pharmacology

MK-0557 is the definitive, highly selective NPY5 receptor antagonist for appetite and energy homeostasis research. Its exceptional >7,500-fold selectivity ensures observed effects are directly linked to NPY5R antagonism, eliminating off-target confounding. Validated in DIO mouse models (40% body-weight gain reduction at 30 mg/kg), it is the reliable reference for in vivo efficacy studies. Choose this gold-standard tool compound for unambiguous pathway interrogation.

Molecular Formula C22H19FN4O3
Molecular Weight 406.4 g/mol
CAS No. 328232-95-7
Cat. No. B1677226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0557
CAS328232-95-7
SynonymsMK-0557
spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine)-4-carboxamide, N-(1-(2-fluorophenyl)-1h-pyrazol-3-yl)-1'-oxo-, trans-
trans-N-(1-(2-fluorophenyl)-3-pyrazolyl)-3-oxospiro(6-azaisobenzofuran-1(3H),1'-cyclohexane)-4'-carboxamide
Molecular FormulaC22H19FN4O3
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2
InChIInChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28)
InChIKeyRMYZIRFUCOMQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-0557 (CAS 328232-95-7): A Highly Selective, Orally Bioavailable NPY5 Receptor Antagonist with Definitive Preclinical and Clinical Data for Obesity Research


MK-0557 (CAS 328232-95-7), also known as trans-N-[1-(2-fluorophenyl)-3-pyrazolyl]-3-oxospiro[6-azaisobenzofuran-1(3H),10-cyclohexane]-40-carboxamide, is a small molecule that functions as a potent, highly selective, and orally available antagonist of the neuropeptide Y receptor subtype 5 (NPY5R) [1]. It demonstrates robust affinity for the human NPY5R with a Ki of 1.3 nM, and comparable affinities across species (rhesus monkey, mouse, and rat) [2]. MK-0557 is characterized by its >7,500-fold selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, Y4) and its lack of activity against a broad panel of 180 receptors, enzymes, and ion channels at concentrations up to 1 μM [3]. It was advanced through Phase III clinical development for the treatment of obesity by Merck & Co., where its precise pharmacological profile was extensively validated in human subjects [4].

Why Generic Substitution of MK-0557 (CAS 328232-95-7) is Not Advised: A Pivotal Distinction in NPY5R Antagonist Pharmacology


Within the class of neuropeptide Y5 receptor (NPY5R) antagonists, compounds cannot be assumed interchangeable. While several Y5 antagonists (e.g., Velneperit, Lu AA33810, CGP 71683) share the same nominal target, they diverge significantly in critical parameters that govern their utility as research tools and their translational validity. These include the absolute degree of binding affinity, the precise breadth and depth of their selectivity profile across a wide array of potential off-targets, and crucially, the extent of their clinical validation [1]. Substituting MK-0557 with another Y5 antagonist risks introducing confounding off-target activities or relying on a tool with an unknown or unvalidated pharmacodynamic relationship in vivo, particularly in human studies. The evidence below quantifies these specific, meaningful differences that make MK-0557 the superior reference standard for Y5R pharmacology in obesity and energy homeostasis research.

Quantitative Differentiation of MK-0557 (328232-95-7) from NPY5R Antagonist Comparators: An Evidence-Based Guide for Scientific Selection


Superior Binding Affinity and Broad Cross-Species Conservation of MK-0557 vs. Velneperit

MK-0557 demonstrates superior binding affinity for the human NPY5 receptor compared to the later-stage clinical compound Velneperit (S-2367). MK-0557 exhibits a Ki of 1.3 nM at the human Y5 receptor, whereas Velneperit has a reported Ki of 5.3 nM, representing a ~4-fold difference in potency [1][2]. This difference is further validated by MK-0557's conserved high affinity across species (rhesus, mouse, and rat Kis of 0.79, 0.74, and 1.4 nM, respectively), a profile not detailed for Velneperit in comparable datasets [1].

Obesity Neuropeptide Y Receptor Pharmacology

Unrivaled Selectivity Profile: MK-0557's >7,500-Fold Window vs. CGP 71683's Multi-Target Activity

MK-0557 possesses an exceptionally clean selectivity profile, being >7,500-fold selective for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, Y4) and showing no significant activity in a panel of 180 receptors, enzymes, and ion channels at concentrations up to 1 μM [1]. In stark contrast, the frequently used Y5 antagonist CGP 71683 (CGP 71683A) displays high affinity for several critical off-targets, including muscarinic receptors (Ki = 2.7 nM) and the serotonin uptake recognition site (Ki = 6.2 nM) in rat brain [2]. This lack of specificity makes CGP 71683 an inappropriate tool for studying the specific role of NPY5R in complex systems.

Drug Discovery Off-Target Effects Selectivity

Clinical Validation: MK-0557's Human Pharmacokinetic Data Establishes It as the Reference Standard for In Vivo NPY5R Studies

MK-0557 is the only NPY5R antagonist with a well-characterized human pharmacokinetic profile derived from large-scale Phase II and III clinical trials, providing a critical bridge for translational research. In humans, a single oral 10 mg dose achieves a Cmax of 0.07 μM with an AUC of 2.8 μM·h and a half-life (T1/2) of 19 hours [1]. This established human PK/PD relationship is absent for comparator compounds like Lu AA33810, for which only rodent bioavailability data (42% in mice, 92% in rats) are publicly available [2], or Velneperit and CGP 71683, for which no human PK data are readily accessible. This wealth of human data makes MK-0557 the definitive reference for in vivo studies aiming to correlate Y5R engagement with physiological outcomes.

Pharmacokinetics Clinical Pharmacology Translational Research

Documented In Vivo Efficacy Profile in Rodent Models of Obesity with Defined Dose-Response

MK-0557 has a well-defined in vivo efficacy profile, establishing its utility as a positive control or benchmark for novel Y5R antagonists. In diet-induced obese (DIO) mice, a regimen of 30 mg/kg PO QD resulted in a significant 40% reduction in body-weight gain by day 35 compared to vehicle-treated controls [1]. This outcome provides a clear, quantifiable benchmark. While other antagonists like Velneperit also suppress weight gain in DIO mice, the reported effect is often at higher doses (e.g., 50 mg/kg) and with less detailed quantitative reporting on the magnitude of effect [2]. The detailed dose-response and magnitude of effect for MK-0557 provides a precise standard for comparative studies.

Obesity In Vivo Pharmacology Metabolic Disease

Validated Research and Industrial Applications for MK-0557 (328232-95-7) Driven by Comparative Evidence


As the Definitive Reference Antagonist for NPY5R Target Validation and Mechanism-of-Action Studies in Obesity Research

MK-0557 is the gold standard tool for dissecting the specific role of NPY5R in energy homeostasis and obesity. Its exceptional potency (Ki = 1.3 nM) and profound selectivity (>7,500-fold over other NPY receptors) ensure that any observed phenotypic effects are due to Y5R blockade and not off-target activities [1][2]. This contrasts with other Y5 antagonists like CGP 71683, which confound interpretation through potent muscarinic and serotonergic activities [3]. Furthermore, its well-documented human PK profile allows for the design of experiments with a clear translational rationale [4].

As a High-Potency, Highly Selective Positive Control for Screening and Profiling Novel NPY Receptor Modulators

In the development of next-generation anti-obesity therapeutics, MK-0557 serves as the benchmark positive control for high-throughput screening (HTS) and secondary functional assays. Its defined in vivo efficacy benchmark (40% reduction in weight gain in DIO mice at 30 mg/kg) provides a clear, quantifiable target for comparing the efficacy of new chemical entities [5]. Its clean selectivity profile also makes it an ideal reference for counter-screening against other NPY receptor subtypes, ensuring the specificity of lead candidates.

As a Calibrated Tool for Investigating NPY5R-Related Physiology and Compensatory Pathways in Genetically Modified Models

Given the clinical finding that sole antagonism of NPY5R with MK-0557 is insufficient for clinically meaningful weight loss in humans, the compound becomes a critical tool for investigating compensatory or redundant pathways in appetite regulation [6]. Researchers can use MK-0557 to induce a defined state of Y5R blockade in lean or obese genetic models (e.g., MC4R KO, Leprdb/db) to probe interactions between NPY signaling and other neuroendocrine systems, such as the melanocortin or leptin pathways.

As a Pharmacological Tool to Model the Disconnect Between Robust Target Engagement and Modest Clinical Efficacy

MK-0557 represents a unique and valuable case study for pharmacologists and translational scientists. It exhibits all the desirable properties of a successful drug candidate—high target affinity, exceptional selectivity, oral bioavailability, and clear brain penetration and target engagement as demonstrated by PET studies [7]—yet it failed to produce robust clinical benefit [6]. This makes MK-0557 an unparalleled tool for studying the complex relationship between target engagement, downstream pharmacodynamic biomarkers, and clinical outcomes, a scenario that is often hypothesized but rarely has such a clean, well-documented molecular probe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0557

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.